3,3-Dimethylheptane

Description

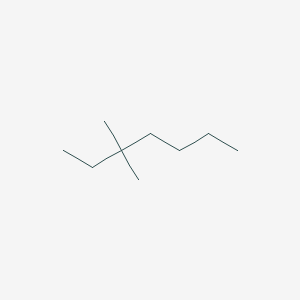

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-7-8-9(3,4)6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAKDOXCVSMKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074709 | |

| Record name | Heptane, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like petroleum; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4032-86-4 | |

| Record name | 3,3-Dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4032-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004032864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethylheptane (CAS No: 4032-86-4), a branched-chain alkane. The document details its structural characteristics, physicochemical parameters, and toxicological profile. Special emphasis is placed on spectroscopic data interpretation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the unambiguous identification and characterization of this compound. Furthermore, this guide outlines detailed experimental protocols for the determination of key physical properties and discusses its characteristic chemical reactivity, including combustion and free-radical halogenation. A plausible synthetic route via a Grignard reaction is also presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields requiring a thorough understanding of this specific alkane isomer.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C9H20. As a branched-chain alkane, its physical and chemical properties are influenced by its molecular structure, particularly the presence of a quaternary carbon atom. Understanding these properties is crucial for its application as a solvent, a component in fuel, or as a reference compound in various analytical and research settings. This guide aims to consolidate the available data on this compound into a single, comprehensive resource, with a focus on practical experimental procedures and data interpretation for the scientific community.

Physical Properties

The physical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.

General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H20 | [1][2][3][4] |

| Molecular Weight | 128.26 g/mol | [1][2][4] |

| CAS Number | 4032-86-4 | [1][3][4][5] |

| Appearance | Colorless liquid with a petroleum-like odor | [1][3] |

| Density | 0.724 g/cm³ at 20°C | [6][7] |

| Boiling Point | 137 °C (at 760 mmHg) | [6] |

| Melting Point (estimate) | -102.17 °C | [6] |

| Flash Point | 23 °C | [6] |

| Refractive Index (nD) | 1.408 at 20°C | [1][6] |

| Water Solubility | 302.8 µg/L (temperature not stated) | [3] |

| Solubility in Organic Solvents | Soluble in ether, alcohol, benzene, acetone | |

| Vapor Pressure | 8.88 mmHg at 25°C | [6] |

Spectroscopic and Chromatographic Data

| Data Type | Key Information | Source(s) |

| 1H NMR | Spectra available, interpretation follows general alkane patterns. | [1] |

| 13C NMR | Spectra available, peak assignments based on molecular symmetry. | [1][8][9] |

| Mass Spectrometry | Prominent peaks at m/z 113, 99, 71, 57, 43. | [10][11][12][13] |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations are characteristic. | [1] |

| Kovats Retention Index (Standard non-polar) | 834-844.6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Density (Vapor Density Method)

This method is suitable for volatile liquids like this compound.

Methodology:

-

Weigh a clean, dry Erlenmeyer flask fitted with a foil cap with a small pinhole.

-

Add a small volume (a few mL) of this compound to the flask.

-

Heat the flask in a boiling water bath, ensuring the entire flask is heated. The liquid will vaporize and drive out the air.

-

Once all the liquid has vaporized, remove the flask from the heat and allow it to cool to room temperature. The vapor will condense.

-

Dry the outside of the flask and weigh it again to determine the mass of the condensed vapor.

-

Determine the volume of the flask by filling it with water and measuring the volume of the water.

-

Calculate the density of the vapor using the mass of the condensed liquid and the volume of the flask. The density of the liquid can then be determined.[14][15]

Determination of Refractive Index (Abbe Refractometer)

Methodology:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using distilled water, which has a known refractive index.

-

Place a few drops of this compound onto the surface of the prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.

-

Rotate the knob to bring the borderline between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the compensator to obtain a sharp, black-and-white borderline.

-

Read the refractive index from the scale.[16][17][18][19][20]

Chemical Properties and Reactivity

As a saturated alkane, this compound is relatively unreactive under normal conditions. Its chemical behavior is characterized by combustion and free-radical substitution reactions.

Combustion

In the presence of excess oxygen and an ignition source, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

Reaction: 2 C9H20 + 29 O2 → 18 CO2 + 20 H2O + Heat

Free-Radical Halogenation

This compound reacts with halogens (e.g., Cl2, Br2) in the presence of UV light or heat via a free-radical chain mechanism. This reaction leads to the substitution of hydrogen atoms with halogen atoms, resulting in a mixture of halogenated products. The reaction proceeds through three main stages: initiation, propagation, and termination.

Synthesis of this compound

A common and effective method for the synthesis of branched alkanes with a quaternary carbon center, such as this compound, is through a Grignard reaction followed by deoxygenation.

Grignard Reaction and Deoxygenation

A plausible synthetic route involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated to yield the alkane.[21]

Step 1: Formation of the Grignard Reagent Propylmagnesium bromide is prepared by reacting 1-bromopropane with magnesium metal in anhydrous ether.

Step 2: Reaction with a Ketone The prepared Grignard reagent is then reacted with 3-methyl-2-pentanone. This nucleophilic addition to the carbonyl group forms a tertiary alcohol, 3,4,4-trimethyl-3-hexanol, after acidic workup.

Step 3: Deoxygenation of the Tertiary Alcohol The tertiary alcohol can be deoxygenated to form this compound through various methods, such as conversion to an alkyl halide followed by reduction with a metal and acid.

Spectroscopic Analysis

The structural elucidation of this compound relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the typical upfield region for alkanes (approximately 0.8-1.5 ppm). Due to the molecule's symmetry, several proton signals will overlap. The spectrum will exhibit complex splitting patterns due to the coupling of non-equivalent protons.

-

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the carbon skeleton. Due to the symmetry of this compound, fewer than nine signals are expected. The quaternary carbon at the C3 position will have a characteristic chemical shift and will not show any signal in a DEPT-135 experiment.[9][22]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. Key vibrational modes include:

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations: Absorptions in the 1350-1480 cm⁻¹ region. The absence of significant peaks outside these regions confirms the lack of functional groups.[23][24][25][26][27]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecular ion (m/z = 128). The fragmentation pattern is indicative of the branched structure. Common fragmentation pathways involve the loss of alkyl radicals. Prominent peaks are observed at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals, leading to fragments with m/z = 113, 99, 85, and 71, respectively. Further fragmentation of these ions also occurs.[10][11][12][13][28]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also a skin irritant and may be fatal if swallowed and enters the airways due to aspiration hazard.[1] Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are essential when handling this compound. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, catering to the needs of researchers and professionals in scientific fields. The compilation of quantitative data, detailed experimental protocols, and in-depth spectroscopic analysis serves as a valuable resource for the identification, handling, and utilization of this compound. The inclusion of logical diagrams for experimental workflows and reaction mechanisms aims to provide a clear and concise understanding of the key processes involving this compound.

References

- 1. This compound | C9H20 | CID 520991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 4032-86-4 [sigmaaldrich.com]

- 6. This compound [chembk.com]

- 7. This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The mass spectrum of this compound shows prominent peaks at m / e 1.. [askfilo.com]

- 11. The mass spectrum of this compound shows prominent peaks at m/e 113.. [askfilo.com]

- 12. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 13. Answered: 4.19. PROBLEMS WITH SOLUTIONS Give the fragmentation of 3, 3-dimethyl heptane which shows the peaks at mle = 85, 71, 57 and 43. 1. = 113, 99, 2. the position of… | bartleby [bartleby.com]

- 14. learnbps.bismarckschools.org [learnbps.bismarckschools.org]

- 15. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. davjalandhar.com [davjalandhar.com]

- 18. home.uni-leipzig.de [home.uni-leipzig.de]

- 19. phy.fju.edu.tw [phy.fju.edu.tw]

- 20. scribd.com [scribd.com]

- 21. This compound|High-Purity Research Chemical [benchchem.com]

- 22. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 23. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 24. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 25. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 26. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Purification of 3,3-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and purification of 3,3-dimethylheptane, a branched alkane of interest in various fields of chemical research and development. This guide details two primary synthetic pathways, robust purification methodologies, and thorough characterization techniques. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀. Its isomeric purity is crucial for applications in fundamental chemical studies, as a reference compound in analytical chemistry, and as a building block in specialized organic synthesis. This guide outlines reliable methods for its preparation and isolation to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: the formation of a ketone intermediate, 3,3-dimethyl-2-heptanone, followed by the reduction of the carbonyl group to a methylene group. Two viable routes for the synthesis of the ketone intermediate are presented below.

Synthesis of the Ketone Intermediate: 3,3-Dimethyl-2-heptanone

Route A: Alkylation of 3-Methyl-2-heptanone

This classic approach involves the methylation of the enolate of 3-methyl-2-heptanone. The regioselectivity of the alkylation is critical and is directed to the more substituted α-carbon to form the desired quaternary center.

Route B: Grignard Reaction with 3,3-Dimethyl-2-butanone

This method utilizes the nucleophilic addition of a propyl Grignard reagent to 3,3-dimethyl-2-butanone (pinacolone), followed by oxidation of the resulting tertiary alcohol to the target ketone. However, a more direct approach is the reaction of the Grignard reagent with an appropriate acyl chloride or ester, which can be sterically hindered. A more straightforward Grignard approach to a precursor alcohol, followed by oxidation, is generally more feasible.

Reduction of 3,3-Dimethyl-2-heptanone to this compound

Due to the sterically hindered nature of the carbonyl group in 3,3-dimethyl-2-heptanone, robust reduction methods are required. The two most common and effective methods are the Wolff-Kishner reduction and the Clemmensen reduction.

Method 1: Wolff-Kishner Reduction

The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to acid.[1][2][3] The Huang-Minlon modification, a one-pot procedure, is often employed for its convenience and improved yields.[3] For sterically hindered ketones, the Barton modification, which uses anhydrous conditions and higher temperatures, can be particularly effective.[1]

Method 2: Clemmensen Reduction

The Clemmensen reduction is carried out in a strongly acidic medium using zinc amalgam and hydrochloric acid.[4][5] This method is effective for a wide range of ketones but is not suitable for molecules with acid-labile functional groups. For sterically hindered aliphatic ketones, modified conditions involving activated zinc dust in an anhydrous solution of hydrogen chloride in an organic solvent can lead to better results.[4]

Experimental Protocols

Synthesis of 3,3-Dimethyl-2-heptanone (Route A: Alkylation)

Materials:

-

3-Methyl-2-heptanone

-

Lithium diisopropylamide (LDA) solution in THF

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-methyl-2-heptanone in anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude 3,3-dimethyl-2-heptanone can be purified by fractional distillation.

Reduction of 3,3-Dimethyl-2-heptanone (Method 1: Wolff-Kishner)

Materials:

-

3,3-Dimethyl-2-heptanone

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (1 M)

-

Pentane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 3,3-dimethyl-2-heptanone, hydrazine hydrate, and diethylene glycol.

-

Add potassium hydroxide pellets to the mixture.

-

Heat the mixture to 130 °C for 1 hour.

-

Increase the temperature to 190-200 °C and reflux for an additional 4-5 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with pentane (3 x 50 mL).

-

Combine the organic extracts and wash successively with water and 1 M HCl.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.

-

The crude this compound is then purified by fractional distillation.

Purification of this compound

High purity this compound is obtained through a combination of purification techniques, primarily fractional distillation followed by preparative gas chromatography if ultra-high purity is required.

Fractional Distillation

Fractional distillation is effective for separating this compound from solvents, unreacted starting materials, and byproducts with significantly different boiling points.[6][7]

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A distillation head with a thermometer

-

A condenser

-

A receiving flask

Procedure:

-

Set up the fractional distillation apparatus, ensuring all joints are well-sealed.

-

Place the crude this compound in the distilling flask with a few boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (approximately 137-138 °C). Discard the initial and final fractions which may contain impurities.

Preparative Gas Chromatography (Prep-GC)

For the highest purity, preparative gas chromatography is the method of choice for separating isomeric impurities.[8][9]

Typical Parameters:

-

Column: A non-polar capillary column (e.g., packed with a dimethylpolysiloxane stationary phase) is suitable for separating alkanes based on their boiling points.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at a temperature below the boiling point of the lowest boiling component and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature above the boiling point of the highest boiling component.

-

Collection: A fraction collector is used to trap the eluting peak corresponding to this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the quaternary carbon and the arrangement of the alkyl groups.[10][11][12]

-

Infrared (IR) Spectroscopy: Shows characteristic C-H stretching and bending vibrations for alkanes. The absence of a carbonyl peak (around 1715 cm⁻¹) confirms the complete reduction of the ketone intermediate.[10][13]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern for a branched alkane, which can be used to confirm the molecular weight and structure.[14][15]

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | |

| Molecular Weight | 128.26 g/mol | [10] |

| Boiling Point | 137-138 °C | |

| Density | ~0.728 g/cm³ | |

| ¹H NMR (CDCl₃) | δ ~0.8-1.3 ppm | [10] |

| ¹³C NMR (CDCl₃) | Characteristic peaks for the quaternary carbon and different methyl/methylene groups. | [10][16] |

| IR (neat) | ~2960, 2875, 1465, 1375 cm⁻¹ (C-H vibrations) | [13] |

| Mass Spectrum (EI) | m/z (%): 128 (M+), 113, 99, 71, 57, 43 | [14][15] |

Table 2: Estimated Yields for Synthetic Steps

| Reaction Step | Method | Estimated Yield |

| Ketone Synthesis | Alkylation of 3-Methyl-2-heptanone | 60-70% |

| Ketone Reduction | Wolff-Kishner Reduction | 70-85% |

| Overall Synthesis | Two-step sequence | 42-60% |

Note: Yields are estimates based on typical literature values for similar reactions and may vary depending on experimental conditions.

Logical and Experimental Workflows

Conclusion

This guide has detailed robust and reproducible methods for the synthesis and purification of this compound. The two-step synthetic approach, involving the formation of a ketone intermediate followed by reduction, offers a reliable pathway to the target alkane. Subsequent purification by fractional distillation and optional preparative gas chromatography can yield material of high purity suitable for demanding research and development applications. The provided experimental protocols and characterization data serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. studymind.co.uk [studymind.co.uk]

- 7. chemrevise.org [chemrevise.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H20 | CID 520991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 14. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 15. The mass spectrum of this compound shows prominent peaks at m/e 113.. [askfilo.com]

- 16. spectrabase.com [spectrabase.com]

3,3-Dimethylheptane CAS number 4032-86-4

An In-depth Technical Guide to 3,3-Dimethylheptane (CAS 4032-86-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a branched-chain alkane, a structural isomer of nonane, identified by the CAS registry number 4032-86-4.[1][2][3][4][5] With a molecular formula of C₉H₂₀ and a molecular weight of approximately 128.26 g/mol , it exists as a colorless liquid with a petroleum-like odor.[6][7][8] This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, and relevant experimental and analytical methodologies. Due to its nature as a simple hydrocarbon, it is not associated with biological signaling pathways but serves as a valuable reference compound in analytical chemistry and a model for studying the properties of branched alkanes.[9]

Chemical and Physical Properties

The physical and chemical characteristics of this compound are well-documented across various chemical databases. These properties are crucial for its application in research and industry, particularly for analytical method development and for understanding hydrocarbon behavior.

Identifiers and Structure

| Identifier | Value | Source |

| CAS Number | 4032-86-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₂₀ | [1][7][10] |

| Molecular Weight | 128.2551 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [6] |

| InChI Key | BVAKDOXCVSMKHE-UHFFFAOYSA-N | [1][2][3][5] |

| Canonical SMILES | CCCCC(C)(C)CC | [6] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [6][8][11] |

| Boiling Point | 137.3 °C (at 760 mmHg) | [10][11] |

| Density | 0.72 g/cm³ | [10] |

| Flash Point | 23 °C (73.4 °F) | [10] |

| Vapor Pressure | 8.88 mmHg (at 25 °C) | [10] |

| Refractive Index | 1.4070 - 1.4090 | [10] |

| Water Solubility | 302.8 µg/L (temperature not stated) | [10][12] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. Data is available from several public repositories.

| Spectrum Type | Key Characteristics / Availability | Source |

| Mass Spectrum (EI) | Key m/z peaks at 71 and 57. Spectrum available in the NIST WebBook and PubChem. | [3][6] |

| Infrared (IR) Spectrum | Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. | [5] |

| NMR Spectrum | ¹H NMR and ¹³C NMR spectral data have been recorded and are available through databases like SpectraBase. | [6][13] |

Experimental Protocols

While specific, detailed synthesis protocols for this compound are not commonly published, its structure lends itself to established organometallic synthesis routes. The following represents a plausible, generalized laboratory-scale synthesis.

Synthesis via Grignard Reaction (General Protocol)

The synthesis of a quaternary alkane like this compound can be achieved via the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

-

Grignard Reagent Formation: Prepare ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Ketone: Add 2-Pentanone dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The nucleophilic ethyl group will attack the carbonyl carbon of the ketone.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the resulting alkoxide to form the tertiary alcohol, 3-methyl-3-heptanol.

-

Purification of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol. Purify further by distillation.

-

Dehydration: Dehydrate the purified alcohol by heating it with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by passing its vapors over heated alumina (Al₂O₃) to yield a mixture of alkenes (e.g., 3-methyl-2-heptene and 3-methyl-3-heptene).

-

Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This saturates the double bond, yielding the final product, this compound.

-

Final Purification: Purify the final product by fractional distillation to remove any unreacted starting materials or byproducts.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and purity assessment of volatile compounds like this compound.[9]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or pentane.

-

GC Separation:

-

Column: Use a standard non-polar capillary column (e.g., DB-1, HP-5ms).

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split mode.

-

Oven Program: Begin at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~200 °C.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Identify the this compound peak based on its retention time. Confirm identity by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The fragmentation pattern, particularly the characteristic fragment ions, serves as a fingerprint for the molecule.[9]

Visualizations

As this compound is not involved in known biological pathways, the following diagrams illustrate its logical relationship to other isomers and a standard experimental workflow for its analysis.

Caption: Logical relationship of this compound to its isomers.

Caption: Standard experimental workflow for GC-MS analysis.

Safety and Handling

This compound is a flammable liquid and vapor.[6][14] It may cause skin irritation and can be fatal if swallowed and enters the airways due to aspiration hazard.[6][8][14]

GHS Hazard Information

-

Pictograms:

-

Flame (Flammable Liquid)

-

Health Hazard (Aspiration Toxicity)

-

Exclamation Mark (Skin Irritation)

-

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety protocols should be followed, including working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), and ensuring proper grounding of equipment to prevent static discharge.[15]

Applications and Relevance

As a specific isomer of nonane, this compound's primary role in research and drug development is not as a biologically active agent, but as:

-

A Reference Standard: Used in analytical chemistry, particularly in gas chromatography, for the identification of hydrocarbons in complex mixtures like petroleum products.[9]

-

A Model Compound: Its defined branched structure, featuring a quaternary carbon, makes it a useful model for fundamental research into alkane properties, including conformational analysis, vibrational spectroscopy, and reactivity studies.[9][16]

References

- 1. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 2. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 3. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 4. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 5. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 6. This compound | C9H20 | CID 520991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound|High-Purity Research Chemical [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. 3,3-dimethyl heptane, 4032-86-4 [thegoodscentscompany.com]

- 12. Page loading... [wap.guidechem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | 4032-86-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 3,3-Dimethylheptane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylheptane (CAS No. 4032-86-4), a branched alkane with the molecular formula C9H20.[1][2][3][4][5][6] The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Overview of Spectroscopic Data

Spectroscopic analysis is fundamental in elucidating the structure and properties of organic molecules. For this compound, a combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In proton NMR, protons in different chemical environments will resonate at different frequencies. For alkanes, signals typically appear in the highly shielded region of the spectrum (0.7-1.5 ppm).[7] The spectrum for this compound is expected to show signals corresponding to the different types of protons in the molecule.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule.[7] Due to the symmetry in this compound, some carbon atoms are chemically equivalent and will produce a single signal.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (ppm) |

| C1, C1' | Primary (CH₃) | ~8-15 |

| C2 | Secondary (CH₂) | ~25-35 |

| C3 | Quaternary (C) | ~30-40 |

| C4 | Secondary (CH₂) | ~40-50 |

| C5 | Secondary (CH₂) | ~20-30 |

| C6 | Secondary (CH₂) | ~20-30 |

| C7 | Primary (CH₃) | ~10-20 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The table is based on typical values for similar alkanes.[8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of an alkane is typically simple, characterized by C-H stretching and bending vibrations.[9][10]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 2850-3000 | C-H Stretch | Strong absorptions from the stretching of C-H bonds in methyl (CH₃) and methylene (CH₂) groups.[10][11] |

| 1450-1470 | C-H Bend (Scissoring) | Deformation vibrations of CH₂ and CH₃ groups.[10] |

| 1370-1385 | C-H Bend (Rocking) | Characteristic bending vibration for methyl groups. The presence of a gem-dimethyl group may influence this region.[10] |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.[12][13] For alkanes, fragmentation often involves the cleavage of C-C bonds.[12][13]

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation | Relative Abundance |

| 128 | Molecular Ion (M⁺) | Low |

| 113 | [M-15]⁺ (Loss of CH₃) | Moderate |

| 99 | [M-29]⁺ (Loss of C₂H₅) | High |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ (Base Peak) | 100% |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Moderate |

Note: The fragmentation of branched alkanes is often more extensive than that of straight-chain alkanes, leading to a less intense molecular ion peak.[14][15] The most stable carbocation fragments tend to be the most abundant.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[16] The use of a deuterated solvent is necessary to avoid strong solvent signals in the ¹H NMR spectrum.[17] An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR requires multiple scans due to the lower natural abundance of the ¹³C isotope.[16]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the crystal.

-

Data Acquisition: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the transmittance or absorbance of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography (GC) is an ideal method for sample introduction. A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (a radical cation).[13]

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.[12] The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[12]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Plausible MS fragmentation of this compound.

References

- 1. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 2. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 3. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 4. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 7. Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. moorparkcollege.edu [moorparkcollege.edu]

An In-depth Technical Guide to the Structural and Stereoisomers of 3,3-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethylheptane and its isomers, with a focus on their structural and stereochemical properties. While this compound itself is an achiral molecule, this guide explores the full landscape of its 34 structural isomers with the molecular formula C9H20. This document summarizes key physicochemical properties in a comparative table, details common experimental protocols for the synthesis of branched alkanes, and discusses the limited available information on their biological activity and potential relevance in drug development. The guide is intended to be a valuable resource for researchers in organic chemistry, materials science, and medicinal chemistry.

Introduction to this compound and Its Isomers

This compound is a branched-chain alkane with the molecular formula C9H20. Alkanes, being saturated hydrocarbons, are fundamental structures in organic chemistry. The seemingly simple C9H20 formula gives rise to a surprisingly complex array of 35 structural isomers, each with unique physical and chemical properties.[1][2][3] Understanding the nuances of these isomers is critical in fields ranging from fuel science to chemical synthesis. While straight-chain alkanes like n-nonane are well-characterized, their branched counterparts, such as the dimethylheptanes, offer a more intricate stereochemical landscape and different physicochemical characteristics that can be exploited in various applications.

Stereochemistry of this compound

A critical initial consideration for any molecule in a biological context is its chirality. Chiral molecules can exist as enantiomers, which may exhibit profoundly different pharmacological and toxicological profiles.

This compound is an achiral molecule. This is because it does not possess a chiral center. A chiral center is a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon at the 3-position is bonded to two identical methyl groups, a propyl group, and an ethyl group. Due to the presence of two identical substituents on this carbon, it is not a stereocenter, and the molecule does not have any stereoisomers (enantiomers or diastereomers).

The absence of stereoisomers simplifies its chemical synthesis and analysis, as there is no need for chiral separation or stereoselective synthesis.

Structural Isomers of this compound (C9H20)

There are 35 structural isomers of nonane (C9H20), which can be broadly categorized based on their parent alkane chain and the nature of their substituents.[1][2][3] These are all examples of constitutional isomerism, where the atoms are connected in a different order. The isomers of particular interest in the context of this guide are the dimethylheptanes.

The following diagram illustrates the relationship between n-nonane and its dimethylheptane isomers.

Caption: Relationship between n-nonane and its branched isomers.

A comprehensive list of the dimethylheptane structural isomers is provided below:

-

2,2-Dimethylheptane

-

2,3-Dimethylheptane

-

2,4-Dimethylheptane

-

2,5-Dimethylheptane

-

2,6-Dimethylheptane

-

This compound

-

3,4-Dimethylheptane

-

3,5-Dimethylheptane

-

4,4-Dimethylheptane

Physicochemical Properties of Dimethylheptane Isomers

The structural variations among the isomers of C9H20 lead to significant differences in their physical properties. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular London dispersion forces.[4]

The following table summarizes key physical properties for several dimethylheptane isomers and n-nonane for comparison.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) at 20°C | Refractive Index (nD at 20°C) |

| n-Nonane | 111-84-2 | 151 | 0.718 | 1.405 |

| 2,2-Dimethylheptane | 1071-26-7 | 132[5] | 0.715 | 1.403 |

| 2,3-Dimethylheptane | 3074-71-3 | 132[6] | 0.724[6] | 1.409[6] |

| 2,4-Dimethylheptane | 2213-23-2 | ~133 | ~0.716 | ~1.404 |

| 2,5-Dimethylheptane | 2216-30-0 | ~135 | ~0.719 | ~1.406 |

| 2,6-Dimethylheptane | 2216-30-0 | 135.21[7] | 0.709[7] | 1.401[7] |

| This compound | 4032-86-4 | 137 | 0.730 | 1.410 |

| 3,4-Dimethylheptane | 922-28-1 | 140.6[8] | 0.73 | 1.41 |

| 3,5-Dimethylheptane | 926-82-9 | 136[9] | 0.73[9] | 1.404[9] |

Experimental Protocols for Synthesis

The synthesis of branched alkanes like dimethylheptanes often involves the formation of new carbon-carbon bonds. Common methods include Grignard reactions and Friedel-Crafts alkylations.

Synthesis of 2,6-Dimethylheptane via Grignard Reaction

A well-documented method for the synthesis of 2,6-dimethylheptane involves the use of a Grignard reagent.[7] This multi-step synthesis provides a general framework that can be adapted for other branched alkanes.

Experimental Workflow:

Caption: Synthesis workflow for 2,6-dimethylheptane.

Detailed Methodology:

-

Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Isobutyl bromide is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Formate: The Grignard reagent is cooled in an ice bath, and a solution of ethyl formate in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition, the reaction mixture is stirred at room temperature for one hour and then refluxed for another hour.

-

Hydrolysis: The reaction mixture is cooled and hydrolyzed by carefully pouring it onto a mixture of crushed ice and a saturated solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

-

Hydrogenation of 2,6-Dimethylheptan-4-ol: The intermediate alcohol is obtained after removal of the ether. This alcohol is then subjected to hydrogenation. A common method is to first convert the alcohol to the corresponding alkene via dehydration (e.g., heating with an acid catalyst like iodine or sulfuric acid) followed by catalytic hydrogenation (e.g., using H2 gas with a platinum or palladium catalyst) to yield the alkane.[7]

-

Purification: The crude 2,6-dimethylheptane is purified by fractional distillation to yield the final product.

Synthesis of 2,4- and 3,5-Dimethylheptane via Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another powerful method for the synthesis of branched alkanes.[10]

Reaction Principle:

References

- 1. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 3. scribd.com [scribd.com]

- 4. homework.study.com [homework.study.com]

- 5. quora.com [quora.com]

- 6. Page loading... [guidechem.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 926-82-9,3,5-DIMETHYLHEPTANE | lookchem [lookchem.com]

- 10. Buy 2,4-Dimethylheptane (EVT-315669) | 2213-23-2 [evitachem.com]

Thermodynamic Properties of 3,3-Dimethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-Dimethylheptane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from its structural isomer, 3-methylheptane, as a representative model for detailed thermodynamic analysis. This approach allows for an in-depth exploration of key thermodynamic parameters and the experimental methodologies used for their determination. This guide includes available physical property data for this compound, detailed thermodynamic data for 3-methylheptane, and comprehensive descriptions of the standard experimental protocols for determining heat capacity, enthalpy of formation, and vapor pressure. The experimental workflows are visualized using logical diagrams to facilitate understanding.

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20. As with other alkanes, its thermodynamic properties are of significant interest in various fields, including fuel combustion, chemical synthesis, and as a non-polar solvent in pharmaceutical applications. A thorough understanding of properties such as enthalpy of formation, heat capacity, entropy, and vapor pressure is crucial for process design, safety analysis, and computational modeling.

This guide addresses the current gap in readily available, detailed experimental thermodynamic data for this compound. By presenting data and methodologies for a closely related structural isomer, 3-methylheptane, we provide a robust framework for understanding the thermodynamic behavior of this class of compounds.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and serves as a foundational reference.

| Property | Value |

| Molecular Formula | C9H20 |

| Molecular Weight | 128.26 g/mol |

| CAS Number | 4032-86-4 |

| Boiling Point | 137.1 °C at 760 mmHg |

| Melting Point | -102.17 °C (estimate) |

| Density | 0.724 g/cm³ |

| Vapor Pressure | 8.88 mmHg at 25 °C |

| Refractive Index | 1.408 |

| Flash Point | 23 °C |

Detailed Thermodynamic Data (Representative Isomer: 3-Methylheptane)

Detailed experimental thermodynamic data for this compound is not extensively available. Therefore, we present the low-temperature thermodynamic properties of its structural isomer, 3-methylheptane, as a representative example. These values were determined using high-precision adiabatic calorimetry.[1]

Table 2: Molar Thermodynamic Properties of Liquid 3-Methylheptane [1]

| Temperature (K) | Molar Heat Capacity (Cp) (J·mol⁻¹·K⁻¹) | Molar Entropy (S°) (J·mol⁻¹·K⁻¹) | Molar Enthalpy (H° - H°₀) (J·mol⁻¹) |

| 180 | 213.3 | 291.1 | 29850 |

| 200 | 219.7 | 314.5 | 34180 |

| 220 | 226.5 | 336.5 | 38650 |

| 240 | 233.7 | 357.5 | 43260 |

| 260 | 241.2 | 377.6 | 48030 |

| 280 | 249.0 | 396.9 | 52960 |

| 298.15 | 256.3 | 413.8 | 57580 |

| 300 | 257.1 | 415.4 | 58040 |

| 320 | 265.5 | 433.4 | 63280 |

| 340 | 274.2 | 450.8 | 68650 |

| 360 | 283.1 | 467.8 | 74150 |

| 380 | 292.3 | 484.4 | 79940 |

Experimental Protocols

The determination of the thermodynamic properties of alkanes requires precise and specialized experimental techniques. The following sections detail the methodologies for measuring heat capacity, enthalpy of formation, and vapor pressure.

Heat Capacity and Derived Functions by Adiabatic Calorimetry

The heat capacity of a substance can be accurately measured using an adiabatic calorimeter. This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the energy required to raise the temperature of the sample by a known amount.

Methodology:

-

Calorimeter Preparation: A precisely known mass of the purified liquid sample (e.g., 3-methylheptane) is introduced into a platinum calorimeter vessel. The vessel is sealed, and a small amount of helium gas is added to facilitate thermal equilibration.

-

Apparatus: The calorimeter is suspended within a vacuum-jacketed chamber. The temperature of the surrounding adiabatic shield is electronically controlled to match the temperature of the calorimeter, thereby minimizing heat leak.

-

Measurement: Energy is introduced to the sample via a heater wire, and the resulting temperature rise is measured with a calibrated platinum resistance thermometer.

-

Data Acquisition: The heat capacity is measured over a wide temperature range (e.g., from 10 K to 380 K) in a series of discrete energy increments.[1]

-

Calculations:

-

The heat capacity (Cp) is calculated from the measured energy input and the corresponding temperature rise.

-

The standard entropy (S°) and enthalpy (H° - H°₀) are then calculated by numerical integration of the heat capacity data.

-

Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined by combustion calorimetry.

Methodology:

-

Sample Preparation: A known mass of the liquid sample is sealed in a container of known heat of combustion (e.g., a polyester bag). This is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned to ignite the sample.

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 30 atm) and submerged in a precisely measured quantity of water in a well-insulated calorimeter.

-

Combustion: The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement: The temperature change of the water is meticulously recorded using a high-precision thermometer.

-

Calibration and Calculation:

-

The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter's heat capacity.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Vapor Pressure by Ebulliometry

Ebulliometry is a technique used to determine the boiling point of a liquid at various controlled pressures. This data is then used to establish the vapor pressure curve of the substance.

Methodology:

-

Apparatus: A specialized glass apparatus called an ebulliometer is used. It is designed to ensure the establishment of a stable equilibrium between the liquid and vapor phases.

-

Sample Introduction: A pure sample of the liquid is introduced into the boiling flask of the ebulliometer.

-

Pressure Control: The system is connected to a manifold and a pressure control system, allowing the pressure to be set and maintained at a desired value.

-

Heating and Equilibrium: The liquid is heated to its boiling point at the set pressure. The design of the ebulliometer ensures that the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid, avoiding errors due to superheating.

-

Data Collection: The boiling temperature is recorded for a range of pressures.

-

Data Analysis: The vapor pressure data is typically fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.

Conclusion

This technical guide has synthesized the available thermodynamic information for this compound. While directly measured, comprehensive experimental data for this specific isomer is limited in the public domain, a robust understanding of its thermodynamic behavior can be inferred from the detailed data available for its structural isomer, 3-methylheptane. The provided experimental protocols for adiabatic calorimetry, combustion calorimetry, and ebulliometry represent the standard, high-precision methods for determining the key thermodynamic properties of branched alkanes. Further experimental investigation into the specific thermodynamic properties of this compound would be beneficial for applications requiring high-fidelity data.

References

A Technical Guide to High-Purity 3,3-Dimethylheptane for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 3,3-dimethylheptane, a branched alkane of interest in various research and development applications. This document outlines commercial suppliers, purity specifications, and general methodologies for quality control and synthesis. It is intended for researchers, scientists, and drug development professionals who require high-purity solvents and reference standards.

Introduction to this compound

This compound (CAS RN: 4032-86-4) is a saturated hydrocarbon with the molecular formula C₉H₂₀ and a molecular weight of approximately 128.26 g/mol .[1] Its structure, featuring a quaternary carbon, imparts specific physical and chemical properties that distinguish it from its linear and other branched isomers. These properties can be critical in applications such as fuel science, as a reference standard in analytical chemistry, and as a non-polar solvent in organic synthesis. For drug development professionals, understanding the purity and impurity profile of such compounds is paramount to ensure the reliability and reproducibility of experimental results.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from several commercial chemical suppliers. The typical purity offered is ≥98.0%, with some suppliers offering higher grades. The purity is commonly determined by gas chromatography (GC). While specific impurity profiles are detailed in lot-specific Certificates of Analysis (CoA), which are available from the suppliers upon request, a summary of publicly available information is presented below.

| Supplier | Stated Purity | Analytical Method | Part Number (Example) |

| TCI America | >98.0% (GC) | Gas Chromatography | D1206 |

| Santa Cruz Biotechnology | Not explicitly stated, for research use.[1] | Refer to CoA[1] | sc-257887 (example) |

| Sigma-Aldrich (Combi-Blocks) | 98% | Not specified | QC-8532 |

| Fisher Scientific (distributor for TCI) | ≥98.0% (GC)[2] | Gas Chromatography | D12061ML[2] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a lot-specific Certificate of Analysis.

Quality Control and Analytical Methodology

The primary method for determining the purity of this compound is gas chromatography with flame ionization detection (GC-FID). While supplier-specific protocols are proprietary, a general experimental methodology can be outlined based on standard practices for analyzing volatile hydrocarbons.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like dimethylpolysiloxane).

-

Autosampler for precise and reproducible injections.

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound sample.

-

High-purity carrier gas (e.g., helium or hydrogen).

-

High-purity FID gases (hydrogen and air).

-

Reference standards of potential impurities (if available and necessary for identification).

Procedure:

-

Sample Preparation: The neat this compound sample is typically diluted in a volatile, high-purity solvent (e.g., hexane or pentane) to an appropriate concentration for GC analysis.

-

Instrument Setup:

-

Column: A long capillary column (e.g., 30-60 m) with a narrow internal diameter (e.g., 0.25-0.32 mm) is installed.

-

Injector: A split/splitless injector is used, typically in split mode to avoid column overload. The injector temperature is set to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Oven Temperature Program: A temperature program is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Detector: The FID is set to a high temperature (e.g., 280-300 °C) to ensure efficient ionization of the eluted compounds.

-

-

Analysis:

-

A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

-

The data acquisition system records the chromatogram.

-

-

Data Analysis:

-

The area of each peak in the chromatogram is integrated.

-

The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks (area percent method).

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

-

Identification of impurity peaks can be performed by comparing their retention times to those of known reference standards or by using mass spectrometry (GC-MS).

-

Synthesis of High-Purity this compound

While commercial suppliers provide a reliable source of this compound, understanding its synthesis can be valuable for researchers. A common approach to synthesizing branched alkanes with quaternary carbon centers is through Grignard reactions.

Conceptual Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

Note: This represents a generalized synthetic pathway. The actual laboratory synthesis would require careful optimization of reaction conditions, purification of intermediates, and thorough characterization of the final product to achieve high purity.

Workflow for Supplier and Solvent Qualification

For researchers in regulated environments or those requiring a high degree of certainty in their starting materials, a structured workflow for qualifying a new supplier or lot of a chemical like this compound is crucial.

This workflow ensures that the this compound used in research and development meets the required quality standards, thereby enhancing the reliability and validity of the experimental outcomes.

References

An In-depth Technical Guide to the Solubility of 3,3-Dimethylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylheptane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document establishes a theoretical framework based on the principles of alkane solubility. To provide practical, quantitative insights, this guide includes detailed solubility data for n-nonane, a structurally related isomer, in a range of common organic solvents. Furthermore, detailed experimental protocols for determining liquid-liquid solubility are provided, alongside visualizations of the underlying principles and experimental workflows to support laboratory research and development.

Principles of Alkane Solubility

The solubility of alkanes, such as this compound, is fundamentally governed by the principle of "like dissolves like." Alkanes are nonpolar molecules, and their primary intermolecular interactions are weak van der Waals forces (London dispersion forces). Consequently, they exhibit favorable solubility in solvents with similar nonpolar characteristics.

In nonpolar organic solvents, the dissolution process involves the disruption of van der Waals forces between both the alkane molecules and the solvent molecules, followed by the formation of new van der Waals forces between the alkane and solvent molecules. As the energy required to break these interactions is comparable to the energy released when new interactions are formed, there is no significant energetic barrier to dissolution, leading to good solubility.[1][2][3]

Conversely, alkanes are virtually insoluble in polar solvents like water. The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak van der Waals forces that would form between an alkane and water molecules do not release sufficient energy to compensate for the disruption of these hydrogen bonds, making the dissolution process energetically unfavorable.[1][2]

The logical relationship governing the solubility of a nonpolar solute like this compound in various solvent types can be visualized as follows:

Caption: "Like Dissolves Like" Principle for Alkane Solubility.

Quantitative Solubility Data

Table 1: Quantitative Solubility of n-Nonane in Methanol at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (g/L) |

| 5 | 278.15 | 84 |

| 10 | 283.15 | 95 |

| 15 | 288.15 | 105 |

| 20 | 293.15 | 116 |

| 25 | 298.15 | 129 |

| 30 | 303.15 | 142 |

| 35 | 308.15 | 155 |

| 40 | 313.15 | 170 |

Data sourced from Kiser et al., 1961, as cited in ChemicalBook.[4]

Table 2: Qualitative Solubility of n-Nonane and Dimethylheptane Isomers in Common Organic Solvents

| Compound | Ethanol | Ether | Acetone | Benzene | Chloroform | Hexane | Toluene |

| n-Nonane | Miscible[5][6] | Miscible[5][6] | Miscible[5][6] | Miscible[5][6] | Miscible[5][6] | Soluble[7] | Soluble[8] |

| 2,3-Dimethylheptane | Soluble[9] | Soluble[9] | Soluble[9] | Soluble[9] | - | - | - |

| 2,4-Dimethylheptane | Soluble[6] | Soluble[6] | Soluble[6] | Soluble[6] | - | - | - |

| 2,5-Dimethylheptane | Soluble[10] | Soluble[10] | Soluble[11] | Soluble[10][11] | - | Soluble[4] | Soluble[4] |

| 3,4-Dimethylheptane | - | Soluble[12] | Soluble[12] | Soluble[5][12] | Soluble[5] | Soluble[5] | - |

| 3,5-Dimethylheptane | - | - | - | Soluble | Soluble | Soluble | - |

Note: "Soluble" or "Miscible" indicates that the alkane dissolves in the solvent, but specific concentration data was not provided in the cited sources. A dash (-) indicates no data was found.

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a liquid, such as this compound, in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation: A series of vials are prepared, each containing a known volume of the organic solvent.

-

Addition of Solute: An excess amount of this compound is added to each vial. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a constant-temperature bath or shaker. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved this compound to separate from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe.

-

Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID). A calibration curve prepared with standard solutions of this compound in the same solvent is used for quantification.

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature (e.g., in g/100 mL or mole fraction).

The general workflow for this method is illustrated below:

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods. It is suitable when the solvent is significantly more volatile than the solute.

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1-4).

-

Sampling and Weighing: A known volume or mass of the clear supernatant is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the container, for example, in a fume hood or under a gentle stream of inert gas. Mild heating can be used if the solute is not volatile.

-

Drying and Final Weighing: The container with the remaining solute (this compound) is dried to a constant weight in a desiccator or a vacuum oven. The final weight is recorded.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume or mass of the saturated solution.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, its solubility behavior can be confidently predicted based on the established principles of physical organic chemistry. As a nonpolar alkane, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. The provided quantitative data for n-nonane serves as a useful proxy for estimating the solubility of this compound. For precise applications, the detailed experimental protocols outlined in this guide offer robust methodologies for determining the specific solubility of this compound in any organic solvent of interest. This foundational knowledge is critical for applications in chemical synthesis, formulation development, and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Water solubility of selected C9-C18 alkanes using a slow-stir technique: Comparison to structure - property models. | Semantic Scholar [semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. N-NONANE | 111-84-2 [chemicalbook.com]

- 5. N-NONANE CAS#: 111-84-2 [m.chemicalbook.com]

- 6. n-Nonane, 99% | Fisher Scientific [fishersci.ca]

- 7. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. N-NONANE [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [wap.guidechem.com]

Health and Safety Data for 3,3-Dimethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 3,3-Dimethylheptane (CAS No. 4032-86-4). The information is compiled to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe handling, storage, and disposal of this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and relevant experimental protocols and logical workflows are detailed.

Chemical and Physical Properties